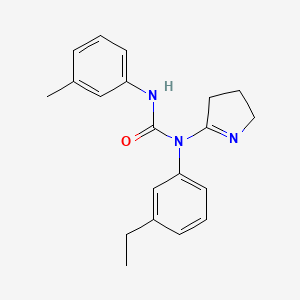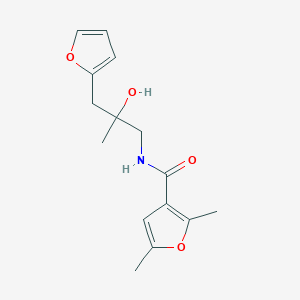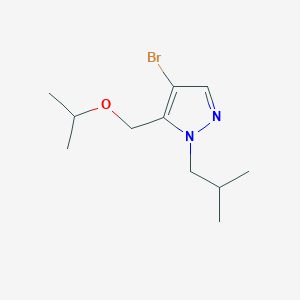![molecular formula C24H22N2O2 B2876437 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851408-05-4](/img/no-structure.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Inhibition of NF-κB DNA Binding
The compound has been identified as an inhibitor of the DNA binding of nuclear factor-κB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection. Inhibiting NF-κB can be beneficial in treating conditions like inflammation and cancer .
Antitubercular Activity
Derivatives of the compound have shown potential in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This application is particularly significant given the increasing resistance to traditional antibiotics .
Cancer Treatment
Indole derivatives, which share a structural similarity with our compound of interest, are known for their role in treating various types of cancer. The compound’s structural features may contribute to its potential as a cancer therapeutic agent .
Antimicrobial Properties
The compound’s framework is related to imidazole, which is known for its broad range of antimicrobial activities. This suggests that our compound could be developed into a new class of antimicrobial agents .
Drug Development Synthon
The compound contains a quinoline moiety, which is a key building block in the synthesis of various drugs. Its structure could be utilized to develop new medications with improved efficacy and safety profiles .
Biological Activity Modulation
Compounds with similar structures have been used to modulate biological activities such as antiviral, anti-inflammatory, and antidiabetic effects. This compound could be explored for its potential to enhance or inhibit these activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the condensation of 2-naphthoic acid with 2-aminoethanol, followed by the reaction of the resulting amide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethanol", "7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 2-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form N-(2-hydroxyethyl)naphthalene-2-carboxamide.", "Step 2: Reaction of N-(2-hydroxyethyl)naphthalene-2-carboxamide with 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |
CAS RN |
851408-05-4 |
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.452 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O2/c1-15-7-8-19-14-21(24(28)26-22(19)16(15)2)11-12-25-23(27)20-10-9-17-5-3-4-6-18(17)13-20/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
FNKFEAALIWEHHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2876361.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)




![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)